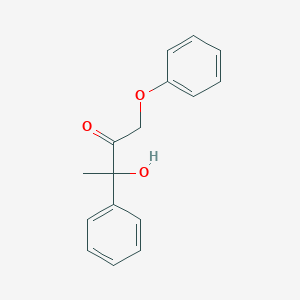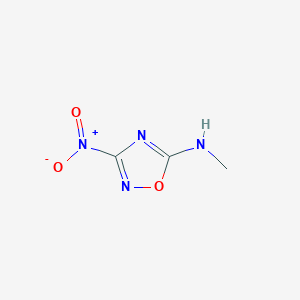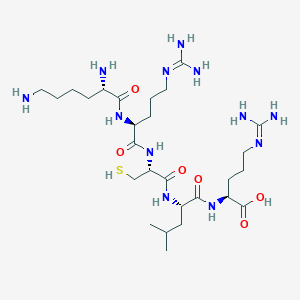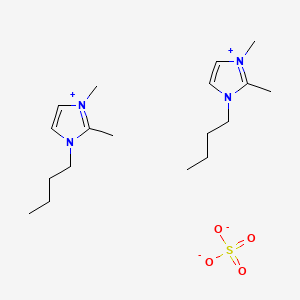![molecular formula C15H18INOS B12537325 1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide CAS No. 763123-24-6](/img/structure/B12537325.png)
1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide is a quaternary ammonium compound with a unique structure that combines a quinoline ring with an acetylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Acetylsulfanyl Group: The acetylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with an acetylating agent.
Quaternization: The final step involves the quaternization of the nitrogen atom in the quinoline ring with an alkyl iodide to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Oxidation and Reduction: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as thiols or amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
Nucleophilic Substitution: Substituted quinolinium salts.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
科学研究应用
1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its antimicrobial properties and potential use as a disinfectant.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of 1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide involves its interaction with cellular components. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
相似化合物的比较
Similar Compounds
- 1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium bromide
- 1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium chloride
- 1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium fluoride
Uniqueness
1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodide ion may enhance its antimicrobial activity compared to other halide analogs.
属性
CAS 编号 |
763123-24-6 |
|---|---|
分子式 |
C15H18INOS |
分子量 |
387.3 g/mol |
IUPAC 名称 |
S-[3-(4-methylquinolin-1-ium-1-yl)propyl] ethanethioate;iodide |
InChI |
InChI=1S/C15H18NOS.HI/c1-12-8-10-16(9-5-11-18-13(2)17)15-7-4-3-6-14(12)15;/h3-4,6-8,10H,5,9,11H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
KFUOVPMKCKQPBV-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CCCSC(=O)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-Azidopropoxy)bicyclo[2.2.1]hept-2-ene](/img/structure/B12537253.png)






![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)
![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)
![2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid](/img/structure/B12537322.png)

![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)
